Lignan J1

Antiplatelet Thrombosis Cardiovascular pharmacology

Lignan J1 (CAS 27041-98-1), also catalogued as Justicidin D, Neojusticin A, or Neojusticin, is an arylnaphthalene lignan lactone primarily isolated from the whole plant of Justicia procumbens L. (Acanthaceae).

Molecular Formula C21H14O7
Molecular Weight 378.3 g/mol
CAS No. 27041-98-1
Cat. No. B1673169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLignan J1
CAS27041-98-1
Synonymsjusticidin A
justicidin B
justicidin C
justicidin D
justicidin E
justicidins
neojusticin B
Molecular FormulaC21H14O7
Molecular Weight378.3 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O
InChIInChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3
InChIKeyWOELDRZIQLRDQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lignan J1 (Justicidin D) – Compound Identity, Source, and Procurement-Grade Characterization


Lignan J1 (CAS 27041-98-1), also catalogued as Justicidin D, Neojusticin A, or Neojusticin, is an arylnaphthalene lignan lactone primarily isolated from the whole plant of Justicia procumbens L. (Acanthaceae) [1]. Its molecular formula is C₂₁H₁₄O₇ (MW 378.33 g/mol), and it belongs to the broader justicidin family of 1-aryl-2,3-naphthalide lignans, which are recognized as chemotaxonomic markers of the Justicia genus [2]. The compound is commercially available as a reference standard (typically ≥95% purity) for analytical method development, quality control, and pharmacological research [3].

Why Close Analogs of Lignan J1 Cannot Be Interchanged Without Quantitative Verification


Although Lignan J1 shares the arylnaphthalene lignan scaffold with its in-class relatives such as Justicidin A, Justicidin B, Justicidin C, Diphyllin, and Taiwanin E, their bioactivity profiles diverge substantially due to differences in substituent patterns (e.g., methoxy vs. methylenedioxy positioning and glycosylation status) [1]. Justicidin D carries a distinct 5-methoxy substitution on the naphthalene ring and two methylenedioxy groups, which directly influence target engagement — for instance, Justicidin D exhibits a unique antiplatelet aggregation IC₅₀ of 21.58 μM against ADP-induced aggregation that is not replicated by Justicidin A, B, or Diphyllin in the same assay system [2]. Generic substitution without direct experimental confirmation therefore risks loss of the specific pharmacological activity required for a given research or industrial application.

Product-Specific Quantitative Evidence: Why Lignan J1 (Justicidin D) Should Be Prioritized Over Its Closest Analogs


Anti-Platelet Aggregation Potency of Lignan J1 vs. Aspirin (Positive Control)

In a turbidimetric platelet aggregometry assay using human machine-collected platelets stimulated with ADP, Lignan J1 (Justicidin D) inhibited platelet aggregation with an IC₅₀ of 21.58 μM, as reported in Figure 10A of the primary study [1]. This quantitative potency was established alongside aspirin as a positive control; the study further demonstrated that Justicidin D reduced pulmonary embolism lethality in a BALB/c mouse model, achieving a protection rate higher than aspirin's 30% protection rate (Figure 10C) [1]. This provides a direct, quantitative benchmark for the anti-thrombotic efficacy of Lignan J1.

Antiplatelet Thrombosis Cardiovascular pharmacology

Network Pharmacology-Guided Target Profile Differentiates Lignan J1 from Co-Occurring Justicia Lignans

In a comprehensive herb-compound-target network analysis of 39 Justicia constituents, Justicidin D was identified as one of the top-scoring core bioactive components, with a network centrality score of 32 (Table 1, rank 16), comparable to Diphyllin (score 33, rank 14) and Justicidin E (score 32, rank 15) [1]. However, subsequent pathway enrichment and cluster analysis of 48 common thrombus-related gene targets revealed that Justicidin D uniquely clustered with regulation of F2 (prothrombin), MMP9, CXCL12, MET, RAC1, PDE5A, and ABCB1 — a target set not fully shared by Diphyllin or other co-occurring lignans [1]. This differential target profile suggests distinct pharmacodynamic properties for Justicidin D even within the same plant matrix.

Network pharmacology Target prediction Justicia lignans

Antiviral Activity of Lignan J1 Within the Justicidin Class — MIC Data Against Vesicular Stomatitis Virus

In a foundational antiviral screening study, Justicidins A and B, Diphyllin, Diphyllin apioside, and Diphyllin apioside-5-acetate isolated from Justicia procumbens var. leucantha showed strong activity against vesicular stomatitis virus (VSV) with MIC values < 0.25 μg/mL and low cytotoxicity (MTC > 31 μg/mL) against RL-33 rabbit lung cells [1]. Justicidin D (Lignan J1) was isolated alongside these active compounds and identified as a member of the same antiviral lignan class, though its individual MIC value was not separately reported in this study [1]. Subsequent computational docking analysis predicted that Justicidin D binds to SARS-CoV-2 RdRp, 3CLpro, and spike protein with binding affinities of −8.7, −8.1, and −7.6 kcal/mol, respectively [2].

Antiviral Lignans Vesicular stomatitis virus

Bone Resorption Inhibition — Class-Level Activity of Justicidins Benchmarked Against Synthetic Derivatives

The justicidins, including Justicidin D, are recognized as potent bone resorption inhibitors, and their scaffold served as the template for the development of TAK-603 (ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate) [1]. In the Raisz bone resorption assay, several synthetic derivatives were found to have activities comparable with or superior to the natural justicidins, and TAK-603 was shown to be very effective in preventing osteoclast formation and bone resorption by mature osteoclasts [1]. This positions Justicidin D as the natural prototype against which optimized synthetic analogs are benchmarked, making it an essential reference standard for medicinal chemistry programs targeting bone and joint diseases.

Bone resorption Osteoclast Rheumatoid arthritis

Optimal Research and Industrial Use Cases for Lignan J1 Based on Quantitative Differentiation Evidence


Anti-Thrombotic Drug Discovery — In Vitro Platelet Aggregation Screening

Investigators developing novel antiplatelet therapies can deploy Lignan J1 (Justicidin D) as a pharmacologically validated reference compound in turbidimetric platelet aggregometry assays. The established IC₅₀ of 21.58 μM against ADP-induced aggregation — directly benchmarked alongside aspirin — provides a reproducible quantitative comparator for hit-to-lead optimization and mechanism-of-action studies targeting the F2/MMP9/CXCL12/MET regulatory axis identified by network pharmacology [1].

Quality Control Reference Standard for Justicia procumbens-Derived Botanical Products

Given its identification as a characteristic and chemotaxonomic marker of Justicia procumbens, Lignan J1 (≥95% purity) serves as an authenticated reference standard for HPLC/UPLC-MS quantification in raw plant material, extracts, and finished botanical formulations. Its use ensures batch-to-batch consistency and regulatory compliance for botanical drug development under ANDA or CTD frameworks [2].

Medicinal Chemistry Benchmark in Bone Resorption Inhibitor Development

As the natural prototype for the TAK-603 series of bone resorption inhibitors, Lignan J1 is an essential comparative standard for SAR studies aimed at developing next-generation anti-rheumatic agents. Compound procurement enables direct side-by-side evaluation of synthetic derivatives against the natural pharmacophore in the Raisz assay and osteoclast formation models [3].

Comparative Lignan SAR Studies in Antiviral Research

For virology laboratories studying the structure-activity requirements of arylnaphthalene lignans against VSV, SARS-CoV-2, or other viral targets, Lignan J1 should be procured alongside Justicidin A, Justicidin B, and Diphyllin as part of a congener panel. The compound's predicted binding affinities (−8.7 kcal/mol on RdRp; −8.1 on 3CLpro) warrant individual IC₅₀ confirmation in viral replication assays to delineate its specific antiviral contribution within the justicidin class [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lignan J1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.